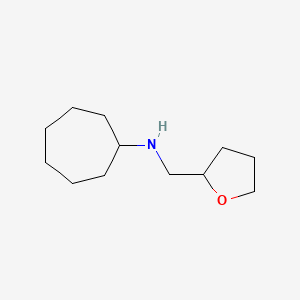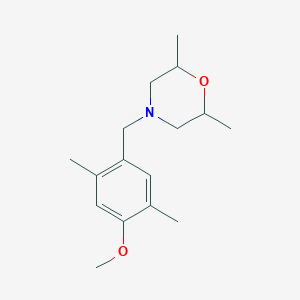
N-(tetrahydro-2-furanylmethyl)cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tetrahydro-2-furanylmethyl)cycloheptanamine, also known as THF-M, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to a class of compounds known as cycloheptamines, which have a range of biological activities. THF-M has been shown to have a variety of effects on the body, including analgesic, anti-inflammatory, and antipsychotic properties. In
Wirkmechanismus
The exact mechanism of action of N-(tetrahydro-2-furanylmethyl)cycloheptanamine is not fully understood, but it is thought to act on a range of receptors in the body. It has been shown to have affinity for the sigma-1 receptor, which is involved in pain perception and inflammation. This compound may also act on the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines in animal models of acute lung injury and arthritis. It has also been shown to reduce levels of stress hormones in animal models of stress-induced depression. Additionally, this compound has been shown to increase levels of certain neurotransmitters in the brain, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(tetrahydro-2-furanylmethyl)cycloheptanamine is its relatively low toxicity and lack of side effects. This makes it a promising candidate for further research as a potential therapeutic agent. However, one limitation is the lack of clinical data on its safety and efficacy in humans. More research is needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
There are many potential future directions for research on N-(tetrahydro-2-furanylmethyl)cycloheptanamine. One area of interest is its potential as a treatment for neuropathic pain. Further research is needed to determine the optimal dosage and potential side effects of this compound in humans. Another area of interest is its potential as an anti-inflammatory agent. This compound may have applications in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential as an antipsychotic agent, reducing symptoms of schizophrenia in humans. Further research is needed to determine the optimal dosage and potential side effects of this compound in humans.
Synthesemethoden
N-(tetrahydro-2-furanylmethyl)cycloheptanamine can be synthesized from cycloheptanone and tetrahydrofurfurylamine through a catalytic hydrogenation process. This method has been extensively studied and optimized to produce high yields of pure this compound. The purity of the compound is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(tetrahydro-2-furanylmethyl)cycloheptanamine has been studied for its potential therapeutic applications in a range of conditions. It has been shown to have analgesic properties, reducing pain in animal models of neuropathic pain. It has also been studied as an anti-inflammatory agent, reducing inflammation in models of acute lung injury and arthritis. Additionally, this compound has been shown to have antipsychotic properties, reducing symptoms of schizophrenia in animal models.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-4-7-11(6-3-1)13-10-12-8-5-9-14-12/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMVBRJTIHDXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)
![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)

![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)


![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)

